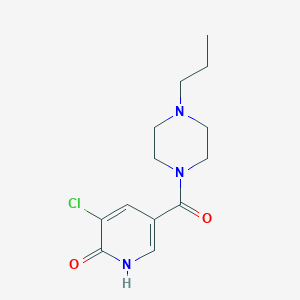
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用機序
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one acts as a potent antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the cell, which is thought to be responsible for the neuroprotective effects of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one.
Biochemical and Physiological Effects:
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have a variety of biochemical and physiological effects. For example, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to increase the threshold for LTP induction, which suggests that it may play a role in regulating synaptic plasticity. 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have analgesic effects in animal models of chronic pain.
実験室実験の利点と制限
One of the main advantages of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is its potency and selectivity for the NMDA receptor. This makes it a useful tool for investigating the role of NMDA receptors in various physiological and pathological conditions. However, one limitation of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have off-target effects on other receptors, such as the 5-HT2A receptor, which may complicate its interpretation in some experiments.
将来の方向性
There are several future directions for research on 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one. One area of interest is the development of more potent and selective NMDA receptor antagonists that have longer half-lives and fewer off-target effects. Another area of interest is the investigation of the role of NMDA receptors in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of new methods for delivering NMDA receptor antagonists to the brain, such as nanoparticles or viral vectors, may also be an area of future research.
合成法
The synthesis of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one involves the reaction of 3-chloro-2-hydroxy-5-nitropyridine with 4-propylpiperazine-1-carboxylic acid, which is then reduced with sodium borohydride to yield 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one. The yield of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is typically around 60-70%, and the purity can be increased by recrystallization.
科学的研究の応用
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. For example, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been used to study the mechanisms of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD), which are thought to underlie learning and memory processes. 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has also been used to investigate the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-3-16-4-6-17(7-5-16)13(19)10-8-11(14)12(18)15-9-10/h8-9H,2-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSHDEIBJVWFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CNC(=O)C(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

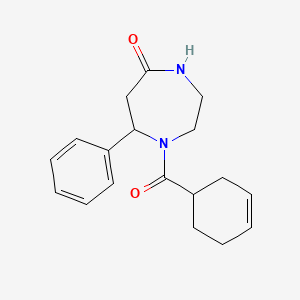

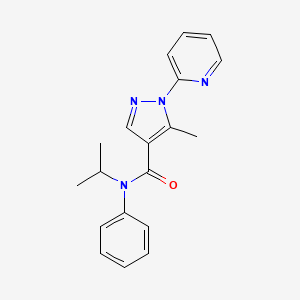
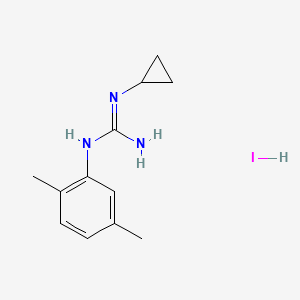

![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)
![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)
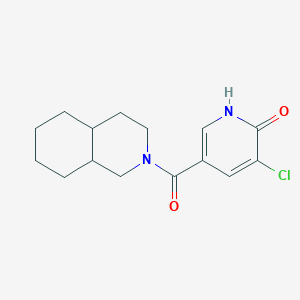
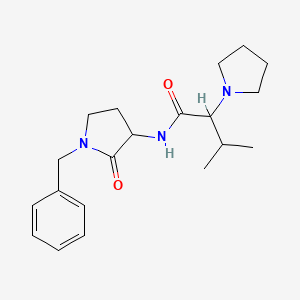
![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)
![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)